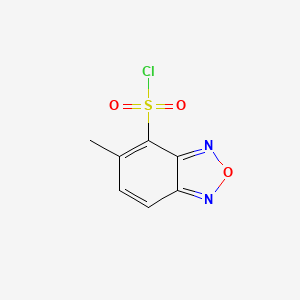

5-Methyl-2,1,3-benzoxadiazole-4-sulfonyl chloride

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

5-methyl-2,1,3-benzoxadiazole-4-sulfonyl chloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H5ClN2O3S/c1-4-2-3-5-6(10-13-9-5)7(4)14(8,11)12/h2-3H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PNFIAAOCDDIDNX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C2=NON=C2C=C1)S(=O)(=O)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H5ClN2O3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80649431 | |

| Record name | 5-Methyl-2,1,3-benzoxadiazole-4-sulfonyl chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80649431 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

232.64 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1152431-76-9 | |

| Record name | 5-Methyl-2,1,3-benzoxadiazole-4-sulfonyl chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80649431 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 5-methyl-2,1,3-benzoxadiazole-4-sulfonyl chloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-Depth Technical Guide to 5-Methyl-2,1,3-benzoxadiazole-4-sulfonyl chloride

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core properties of 5-Methyl-2,1,3-benzoxadiazole-4-sulfonyl chloride, a heterocyclic compound of interest in medicinal chemistry and materials science. This document consolidates available data on its chemical and physical characteristics, safety information, and potential applications, drawing from publicly accessible chemical databases and scientific literature.

Core Chemical and Physical Properties

This compound is a sulfonyl chloride derivative of a benzoxadiazole core, suggesting its utility as a reactive intermediate in the synthesis of more complex molecules. While extensive experimental data is not widely published, the following table summarizes its fundamental properties.

| Property | Value | Source |

| Molecular Formula | C₇H₅ClN₂O₃S | --INVALID-LINK--, --INVALID-LINK-- |

| Molecular Weight | 232.65 g/mol | --INVALID-LINK-- |

| CAS Number | 1152431-76-9 | --INVALID-LINK-- |

| Appearance | Powder or liquid | --INVALID-LINK-- |

| Purity | 97% | --INVALID-LINK-- |

Synthesis and Reactivity

A detailed, peer-reviewed synthesis protocol specifically for this compound is not currently available in the public domain. However, the synthesis of analogous sulfonyl chlorides, such as 5-methyl-1,3,4-thiadiazole-2-thiol derived sulfonyl chloride, involves the treatment of a thiol precursor with an oxidizing agent like bleach in an acidic medium.[1] Another general method for the synthesis of sulfonyl chlorides is the reaction of a suitable precursor with chlorosulfonic acid.[1]

The reactivity of this compound is primarily dictated by the sulfonyl chloride group. This functional group is a strong electrophile and readily reacts with nucleophiles.

Reaction with Amines: A key reaction of sulfonyl chlorides is their reaction with primary and secondary amines to form stable sulfonamides.[2] This reaction is fundamental in the synthesis of a wide array of biologically active compounds and is often used in drug discovery programs. The reaction proceeds via a nucleophilic attack of the amine on the sulfur atom of the sulfonyl chloride, with the elimination of hydrogen chloride.[3]

The general workflow for the sulfonylation of an amine is depicted below.

Potential Applications in Research and Drug Development

While direct experimental evidence for the applications of this compound is limited, the structural motifs present in the molecule suggest several areas of potential utility.

Fluorescent Probes

The benzoxadiazole (NBD) moiety is a well-known fluorophore.[4][5] NBD-based compounds are often non-fluorescent and become highly fluorescent upon reaction with nucleophiles such as amines and thiols.[5] This "fluorogenic" property makes them excellent reagents for labeling and visualizing biomolecules in various biological applications.[4][5] The fluorescence of NBD adducts is often sensitive to the polarity of the local environment, providing insights into molecular interactions.[5] Given that this compound contains the benzoxadiazole core and a reactive sulfonyl chloride group, it is a strong candidate for development as a fluorescent labeling agent for proteins, peptides, and other biomolecules.

The workflow for protein labeling using a fluorogenic probe like an NBD derivative is outlined below.

Synthesis of Biologically Active Molecules

The sulfonamide linkage formed from the reaction of sulfonyl chlorides with amines is a common feature in many therapeutic agents. Benzoxazole and its derivatives, to which benzoxadiazoles are structurally related, are known to exhibit a wide range of biological activities, including antimicrobial and anticancer properties.[6][7] Therefore, this compound serves as a valuable scaffold for the synthesis of novel sulfonamide derivatives with potential therapeutic applications. For instance, derivatives of 1,3,4-oxadiazole containing a sulfonamide group have been investigated as potential carbonic anhydrase inhibitors.[8]

Safety and Handling

According to available safety data, this compound may cause an allergic skin reaction and serious eye irritation.[9] It is incompatible with strong oxidizing agents, strong acids, and bases.[9] Standard laboratory safety precautions, including the use of personal protective equipment such as gloves, safety goggles, and a lab coat, should be strictly followed when handling this compound. Work should be conducted in a well-ventilated area or a chemical fume hood.[9]

Conclusion

This compound is a reactive chemical intermediate with significant potential in the fields of medicinal chemistry and bio-imaging. Its benzoxadiazole core suggests utility in the development of fluorescent probes, while the reactive sulfonyl chloride group allows for the synthesis of a diverse range of sulfonamide derivatives for biological screening. Further research is warranted to fully elucidate its physical properties, optimize its synthesis, and explore its applications in drug discovery and as a tool for chemical biology.

References

- 1. rsc.org [rsc.org]

- 2. chem.libretexts.org [chem.libretexts.org]

- 3. pubs.rsc.org [pubs.rsc.org]

- 4. resources.biomol.com [resources.biomol.com]

- 5. benchchem.com [benchchem.com]

- 6. Synthesis, molecular simulation studies, in vitro biological assessment of 2-substituted benzoxazole derivatives as promising antimicrobial agents - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. View of The Identification and synthesis of metabolites of 4-(5-methyl-1,3,4-oxadiazole-2-yl)-benzenesulfonamide | Research Results in Pharmacology [rrpharmacology.ru]

- 9. matrixscientific.com [matrixscientific.com]

In-Depth Technical Guide: 5-Methyl-2,1,3-benzoxadiazole-4-sulfonyl chloride

CAS Number: 1152431-76-9

This technical guide provides a comprehensive overview of 5-Methyl-2,1,3-benzoxadiazole-4-sulfonyl chloride, a heterocyclic compound with significant potential in chemical biology, medicinal chemistry, and drug development. This document is intended for researchers, scientists, and professionals in these fields, offering detailed information on its properties, synthesis, and applications.

Physicochemical Properties

This compound is a sulfonyl chloride derivative of a benzoxadiazole core. The benzoxadiazole moiety, also known as benzofurazan, is a well-regarded fluorophore. The sulfonyl chloride group is a reactive functional group that readily undergoes nucleophilic substitution with primary and secondary amines, phenols, and other nucleophiles, making this compound a valuable reagent for chemical derivatization and bioconjugation.

| Property | Value | Source |

| CAS Number | 1152431-76-9 | [1] |

| Molecular Formula | C₇H₅ClN₂O₃S | [1] |

| Molecular Weight | 232.65 g/mol | |

| Appearance | Powder or liquid | [1] |

| Purity | ≥97% (as offered by commercial suppliers) | [1] |

| Predicted XlogP | 1.6 | [2] |

| Monoisotopic Mass | 231.97095 Da | [2] |

Synthesis

A detailed experimental protocol for the synthesis of this compound is not explicitly described in peer-reviewed literature. However, a plausible synthetic route can be proposed based on established methods for the synthesis of aromatic sulfonyl chlorides from the corresponding anilines. This process typically involves a diazotization reaction followed by a sulfochlorination (a Sandmeyer-type reaction).

The key precursor for this synthesis is 4-amino-5-methyl-2,1,3-benzoxadiazole . The proposed multi-step synthesis is outlined below.

Proposed Synthesis Workflow

Caption: Proposed synthetic workflow for this compound.

Detailed Experimental Protocol (Proposed)

Step 1: Synthesis of 4-Amino-5-methyl-2,1,3-benzoxadiazole

This step involves the oxidative cyclization of 2,3-diaminotoluene.

-

Dissolve 2,3-diaminotoluene in a suitable solvent such as methanol or ethanol.

-

Cool the solution in an ice bath.

-

Add an oxidizing agent, such as sodium hypochlorite (bleach) solution, dropwise while maintaining the low temperature and stirring vigorously.

-

After the addition is complete, allow the reaction to stir for several hours, gradually warming to room temperature.

-

Monitor the reaction by Thin Layer Chromatography (TLC).

-

Upon completion, neutralize the reaction mixture and extract the product with an organic solvent (e.g., ethyl acetate).

-

Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to yield 4-amino-5-methyl-2,1,3-benzoxadiazole.

Step 2 & 3: Diazotization and Sulfochlorination

This two-step, one-pot procedure converts the amino group to a sulfonyl chloride.

-

Prepare a solution of sulfur dioxide in glacial acetic acid.

-

Add copper(II) chloride to the sulfur dioxide solution and cool to 0-5 °C in an ice-salt bath.

-

In a separate flask, suspend 4-amino-5-methyl-2,1,3-benzoxadiazole in concentrated hydrochloric acid and cool to 0-5 °C.

-

Add a solution of sodium nitrite in water dropwise to the suspension, keeping the temperature below 5 °C to form the diazonium salt.

-

Slowly add the cold diazonium salt solution to the stirred sulfur dioxide/copper(II) chloride solution.

-

Stir the reaction mixture at a low temperature for 1-2 hours and then allow it to warm to room temperature.

-

Pour the reaction mixture into ice-water to precipitate the sulfonyl chloride product.

-

Filter the solid product, wash with cold water, and dry under vacuum.

-

The crude product can be further purified by recrystallization from a suitable solvent system (e.g., hexane/ethyl acetate).

Applications in Research and Drug Development

While specific applications of this compound are not widely documented, its chemical structure suggests several high-potential uses, primarily as a derivatizing agent to introduce the fluorescent benzoxadiazole core onto molecules of interest.

-

Fluorescent Labeling: The benzoxadiazole core is a well-known fluorophore. This reagent can be used to covalently label peptides, proteins, and small molecule drugs containing amine groups. The resulting sulfonamide linkage is stable, allowing for the fluorescent tracking of these molecules in biological systems.

-

Pro-drug Synthesis: The sulfonyl chloride can be reacted with amine- or hydroxyl-containing drugs to form sulfonamides or sulfonate esters. This can be used to modify the physicochemical properties of a drug, such as its solubility or membrane permeability, potentially creating a pro-drug that releases the active compound under specific physiological conditions.

-

Building Block in Medicinal Chemistry: This compound can serve as a versatile starting material for the synthesis of more complex molecules with potential biological activity. The sulfonamide group is a common pharmacophore in many approved drugs.

General Experimental Workflow: Fluorescent Labeling of a Peptide

The following workflow outlines a general procedure for labeling a peptide containing a primary amine (e.g., the N-terminus or a lysine side chain) with this compound.

References

An In-Depth Technical Guide to 5-Methyl-2,1,3-benzoxadiazole-4-sulfonyl chloride

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 5-Methyl-2,1,3-benzoxadiazole-4-sulfonyl chloride, a heterocyclic compound of interest in medicinal chemistry and drug development. This document details its physicochemical properties, outlines a putative synthesis protocol based on established chemical methodologies, and explores the potential biological significance of its structural motifs.

Core Compound Properties

A summary of the key quantitative data for this compound is presented below.

| Property | Value | Reference |

| Molecular Formula | C₇H₅ClN₂O₃S | [1] |

| Molecular Weight | 232.65 g/mol | [1] |

| Monoisotopic Mass | 231.97095 Da | [2] |

| Predicted XlogP | 1.6 | [2] |

Table 1: Physicochemical Properties of this compound.

Predicted Mass Spectrometry Data

The following table summarizes the predicted collision cross-section (CCS) values for various adducts of the target molecule, which can be valuable for mass spectrometry-based identification.

| Adduct | m/z | Predicted CCS (Ų) |

| [M+H]⁺ | 232.97823 | 142.6 |

| [M+Na]⁺ | 254.96017 | 157.0 |

| [M-H]⁻ | 230.96367 | 147.1 |

| [M+NH₄]⁺ | 250.00477 | 161.6 |

| [M+K]⁺ | 270.93411 | 154.0 |

| [M+H-H₂O]⁺ | 214.96821 | 137.9 |

| [M+HCOO]⁻ | 276.96915 | 156.2 |

| [M+CH₃COO]⁻ | 290.98480 | 182.7 |

| [M+Na-2H]⁻ | 252.94562 | 149.6 |

| [M]⁺ | 231.97040 | 151.6 |

| [M]⁻ | 231.97150 | 151.6 |

Table 2: Predicted Collision Cross Section (CCS) values. Data sourced from computational predictions.[2]

Experimental Protocols: A Proposed Synthesis Route

Step 1: Synthesis of 4-Methyl-2-nitroaniline (not shown in detail)

The synthesis would likely begin with a commercially available substituted aniline, which is then nitrated to introduce the nitro group ortho to the amino group.

Step 2: Formation of 5-Methyl-2,1,3-benzoxadiazole N-oxide

The resulting 4-methyl-2-nitroaniline would then undergo reductive cyclization to form the benzoxadiazole N-oxide ring system.

Step 3: Reduction to 5-Methyl-2,1,3-benzoxadiazole

The N-oxide is subsequently reduced to the corresponding benzoxadiazole.

Step 4: Chlorosulfonylation of 5-Methyl-2,1,3-benzoxadiazole

The final step involves the chlorosulfonylation of the benzoxadiazole intermediate to yield the target compound, this compound. A general procedure for chlorosulfonylation often involves the use of chlorosulfonic acid.[3]

Illustrative Experimental Protocol for Chlorosulfonylation (Adapted from related syntheses):

-

To a stirred solution of 5-Methyl-2,1,3-benzoxadiazole in a suitable inert solvent (e.g., chloroform or dichloromethane), cooled to 0-5 °C, add chlorosulfonic acid dropwise.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and stir for several hours.

-

The reaction progress should be monitored by an appropriate technique, such as Thin Layer Chromatography (TLC).

-

Upon completion, the reaction mixture is carefully poured onto crushed ice to quench the excess chlorosulfonic acid.

-

The crude product is then extracted with an organic solvent.

-

The organic layer is washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.

-

The resulting crude sulfonyl chloride may require further purification by recrystallization or column chromatography.

Caption: Proposed synthetic workflow for this compound.

Potential Biological Significance and Signaling Pathways

The 2,1,3-benzoxadiazole (also known as benzofurazan) scaffold and the sulfonyl chloride functional group are present in a variety of biologically active molecules. While direct experimental evidence for the biological activity of this compound is limited, the activities of related compounds suggest potential areas of investigation.

Carbonic Anhydrase Inhibition:

Sulfonamide derivatives are a well-established class of carbonic anhydrase (CA) inhibitors.[4][5] CAs are a family of metalloenzymes that catalyze the reversible hydration of carbon dioxide to bicarbonate and a proton. They are involved in numerous physiological processes, and their inhibition has therapeutic applications in conditions such as glaucoma, epilepsy, and certain types of cancer.[4] A related compound, 4-(5-methyl-1,3,4-oxadiazole-2-yl)-benzenesulfonamide, has been identified as a selective inhibitor of carbonic anhydrase II.[4][6] Given the presence of the sulfonamide precursor (sulfonyl chloride), it is plausible that derivatives of this compound could exhibit inhibitory activity against various CA isoforms.

References

- 1. scbt.com [scbt.com]

- 2. PubChemLite - this compound (C7H5ClN2O3S) [pubchemlite.lcsb.uni.lu]

- 3. rsc.org [rsc.org]

- 4. The Identification and synthesis of metabolites of 4-(5-methyl-1,3,4-oxadiazole-2-yl)-benzenesulfonamide | Research Results in Pharmacology [rrpharmacology.ru]

- 5. Methyl 2-Halo-4-Substituted-5-Sulfamoyl-Benzoates as High Affinity and Selective Inhibitors of Carbonic Anhydrase IX - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. View of The Identification and synthesis of metabolites of 4-(5-methyl-1,3,4-oxadiazole-2-yl)-benzenesulfonamide | Research Results in Pharmacology [rrpharmacology.ru]

An In-depth Technical Guide to 5-Methyl-2,1,3-benzoxadiazole-4-sulfonyl chloride

This technical guide provides a comprehensive overview of the chemical structure, properties, synthesis, and potential applications of 5-Methyl-2,1,3-benzoxadiazole-4-sulfonyl chloride, a heterocyclic compound of interest to researchers, scientists, and professionals in drug development.

Chemical Structure and Identifiers

This compound is a substituted benzoxadiazole derivative containing a reactive sulfonyl chloride functional group. This group makes it a valuable intermediate for the synthesis of a variety of sulfonamide derivatives, which are of significant interest in medicinal chemistry.

Table 1: Structural Information and Identifiers

| Identifier | Value |

| IUPAC Name | This compound |

| Molecular Formula | C₇H₅ClN₂O₃S[1] |

| Molecular Weight | 232.65 g/mol |

| Canonical SMILES | CC1=C(C2=NON=C2C=C1)S(=O)(=O)Cl[1] |

| InChI | InChI=1S/C7H5ClN2O3S/c1-4-2-3-5-6(10-13-9-5)7(4)14(8,11)12/h2-3H,1H3[1] |

| InChIKey | PNFIAAOCDDIDNX-UHFFFAOYSA-N[1] |

| CAS Number | 25238452-4 |

Physicochemical and Spectroscopic Properties

Detailed experimental data for this compound is not extensively available in the public domain. However, predicted properties and general spectroscopic features for sulfonyl chlorides can provide valuable insights.

Table 2: Predicted Physicochemical Properties

| Property | Value | Source |

| XLogP3 | 2.3 | PubChem |

| Hydrogen Bond Donor Count | 0 | PubChem |

| Hydrogen Bond Acceptor Count | 4 | PubChem |

| Rotatable Bond Count | 1 | PubChem |

| Exact Mass | 231.97095 | PubChem[1] |

| Monoisotopic Mass | 231.97095 | PubChem[1] |

| Topological Polar Surface Area | 77.9 Ų | PubChem |

| Heavy Atom Count | 14 | PubChem |

Table 3: General Spectroscopic Features of Aryl Sulfonyl Chlorides

| Spectroscopic Technique | Characteristic Features |

| Infrared (IR) Spectroscopy | Strong asymmetric and symmetric stretching vibrations for the S=O bond typically appear in the ranges of 1370-1330 cm⁻¹ and 1180-1160 cm⁻¹, respectively. |

| ¹H NMR Spectroscopy | Aromatic protons will appear in the downfield region (typically 7.0-8.5 ppm). The methyl group protons will appear as a singlet in the upfield region (typically 2.0-3.0 ppm). |

| ¹³C NMR Spectroscopy | Aromatic carbons will resonate in the range of 120-150 ppm. The methyl carbon will appear at a higher field. |

| Mass Spectrometry (MS) | The molecular ion peak [M]⁺ would be expected. Isotopic peaks for ³⁷Cl (at M+2) would be observed with an intensity of approximately one-third of the [M]⁺ peak. |

Synthesis

Proposed Synthetic Pathway

Caption: Proposed synthetic pathway for this compound.

Representative Experimental Protocol (Hypothetical)

Step 1: Diazotization of 4-Amino-5-methyl-2,1,3-benzoxadiazole

-

Dissolve 4-amino-5-methyl-2,1,3-benzoxadiazole (1.0 eq) in a mixture of glacial acetic acid and concentrated hydrochloric acid.

-

Cool the solution to 0-5 °C in an ice-salt bath.

-

Slowly add a pre-cooled aqueous solution of sodium nitrite (1.1 eq) dropwise, maintaining the temperature below 5 °C.

-

Stir the resulting solution for 30-60 minutes at 0-5 °C to ensure complete formation of the diazonium salt.

Step 2: Sulfonylation (Sandmeyer-type Reaction)

-

In a separate flask, prepare a saturated solution of sulfur dioxide in glacial acetic acid and add a catalytic amount of copper(II) chloride.

-

Cool this solution to 0-5 °C.

-

Slowly add the previously prepared diazonium salt solution to the sulfur dioxide solution, ensuring the temperature remains below 10 °C.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and stir for several hours.

-

Pour the reaction mixture into ice-water to precipitate the crude product.

-

Collect the solid by filtration, wash with cold water, and dry under vacuum.

-

Purify the crude product by recrystallization from a suitable solvent (e.g., a mixture of ethyl acetate and hexanes) or by column chromatography on silica gel.

Applications in Drug Development

The 2,1,3-benzoxadiazole (also known as benzofurazan) scaffold is recognized as a "privileged" structure in medicinal chemistry due to its presence in numerous biologically active compounds. The sulfonyl chloride group is a versatile functional handle that allows for the straightforward synthesis of sulfonamides, a class of compounds with a wide range of therapeutic applications.

Derivatives of this compound are promising candidates for the development of various therapeutic agents, particularly as enzyme inhibitors.

Carbonic Anhydrase Inhibition

A primary area of interest for benzoxadiazole sulfonamides is the inhibition of carbonic anhydrases (CAs). CAs are a family of zinc-containing metalloenzymes that catalyze the reversible hydration of carbon dioxide to bicarbonate and a proton. These enzymes are involved in numerous physiological processes, including pH regulation, fluid secretion, and biosynthesis.

Inhibition of specific CA isoforms is a validated therapeutic strategy for conditions such as glaucoma, epilepsy, and certain types of cancer. The sulfonamide group is a key pharmacophore that coordinates to the zinc ion in the active site of carbonic anhydrases, leading to potent inhibition.

Caption: General signaling pathway of carbonic anhydrase inhibition by a sulfonamide derivative.

Experimental Workflows

The development of novel carbonic anhydrase inhibitors derived from this compound would typically follow a structured experimental workflow.

References

In-Depth Technical Guide to the Synthesis of 5-Methyl-2,1,3-benzoxadiazole-4-sulfonyl chloride

For Researchers, Scientists, and Drug Development Professionals

This technical guide outlines a feasible synthetic pathway for 5-methyl-2,1,3-benzoxadiazole-4-sulfonyl chloride, a key intermediate for the development of novel pharmaceutical agents and functional materials. The synthesis is presented as a multi-step process, commencing with the construction of the 5-methyl-2,1,3-benzoxadiazole core, followed by regioselective functionalization to introduce the sulfonyl chloride group. This document provides detailed, albeit inferred, experimental protocols based on established chemical transformations for related structures, alongside structured data tables and conceptual diagrams to facilitate understanding and practical application in a research setting.

I. Proposed Synthetic Pathway

The synthesis of this compound is proposed to proceed via a four-step sequence. This pathway begins with the synthesis of the benzoxadiazole scaffold, followed by nitration, reduction of the nitro group to an amine, and finally, conversion of the amine to the target sulfonyl chloride via a Sandmeyer-type reaction.

Figure 1: Proposed four-step synthesis of the target compound.

II. Experimental Protocols

The following protocols are based on established procedures for analogous compounds and may require optimization for the specific substrate.

Step 1: Synthesis of 5-Methyl-2,1,3-benzoxadiazole

This step involves the cyclization of 4-methyl-2-nitroaniline to form the corresponding N-oxide, followed by deoxygenation to yield 5-methyl-2,1,3-benzoxadiazole.

Part A: Synthesis of 5-Methyl-2,1,3-benzoxadiazole N-oxide

-

Materials: 4-methyl-2-nitroaniline, sodium hydroxide (or potassium hydroxide), sodium hypochlorite solution (commercial bleach), and a phase-transfer catalyst such as tetrabutylammonium bromide (TBAB).

-

Procedure:

-

In a round-bottom flask equipped with a magnetic stirrer, dissolve 4-methyl-2-nitroaniline in a suitable organic solvent.

-

Add an aqueous solution of sodium hydroxide and the phase-transfer catalyst.

-

Cool the mixture in an ice bath and add sodium hypochlorite solution dropwise while maintaining the temperature below 10 °C.

-

After the addition is complete, allow the reaction to stir at room temperature for several hours, monitoring the progress by Thin Layer Chromatography (TLC).

-

Once the starting material is consumed, separate the organic layer. Extract the aqueous layer with a suitable organic solvent (e.g., dichloromethane).

-

Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude N-oxide.

-

Part B: Deoxygenation to 5-Methyl-2,1,3-benzoxadiazole

-

Materials: 5-Methyl-2,1,3-benzoxadiazole N-oxide, triphenylphosphine (PPh₃), and a high-boiling point solvent like toluene or xylene.

-

Procedure:

-

Dissolve the crude N-oxide in the chosen solvent in a round-bottom flask.

-

Add triphenylphosphine to the solution.

-

Heat the reaction mixture to reflux and monitor the reaction progress by TLC.

-

Upon completion, cool the reaction mixture to room temperature and remove the solvent under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to afford 5-methyl-2,1,3-benzoxadiazole.

-

Step 2: Nitration of 5-Methyl-2,1,3-benzoxadiazole

This step introduces a nitro group at the 4-position of the benzoxadiazole ring through electrophilic aromatic substitution.

-

Materials: 5-Methyl-2,1,3-benzoxadiazole, concentrated nitric acid (HNO₃), and concentrated sulfuric acid (H₂SO₄).

-

Procedure:

-

In a round-bottom flask, cool concentrated sulfuric acid in an ice-salt bath.

-

Slowly add 5-methyl-2,1,3-benzoxadiazole to the cold sulfuric acid with stirring, ensuring the temperature remains low.

-

In a separate flask, prepare the nitrating mixture by slowly adding concentrated nitric acid to an equal volume of cold concentrated sulfuric acid.

-

Add the nitrating mixture dropwise to the solution of the benzoxadiazole, maintaining the temperature below 5 °C.

-

After the addition, allow the reaction to stir at a low temperature for a specified time, monitoring by TLC.

-

Carefully pour the reaction mixture onto crushed ice to precipitate the product.

-

Collect the solid by vacuum filtration, wash thoroughly with cold water until the washings are neutral, and dry to obtain crude 5-methyl-4-nitro-2,1,3-benzoxadiazole.

-

Step 3: Reduction to 4-Amino-5-methyl-2,1,3-benzoxadiazole

The nitro group is reduced to an amino group, a crucial step for the subsequent diazotization.

-

Materials: 5-Methyl-4-nitro-2,1,3-benzoxadiazole, a reducing agent such as tin(II) chloride (SnCl₂) in concentrated hydrochloric acid (HCl), or catalytic hydrogenation (H₂ gas with a palladium on carbon catalyst).

-

Procedure (using SnCl₂/HCl):

-

Suspend the crude nitro compound in ethanol or a similar solvent.

-

Add a solution of tin(II) chloride in concentrated hydrochloric acid.

-

Heat the mixture to reflux and monitor the reaction by TLC.

-

After the reaction is complete, cool the mixture and carefully neutralize it with a base (e.g., sodium hydroxide solution) to precipitate the tin salts.

-

Filter the mixture and extract the filtrate with an organic solvent.

-

Dry the organic extracts, filter, and concentrate to yield the crude amino derivative.

-

Step 4: Diazotization and Sulfochlorination

The final step involves the conversion of the amino group to a sulfonyl chloride via a diazonium salt intermediate.

-

Materials: 4-Amino-5-methyl-2,1,3-benzoxadiazole, sodium nitrite (NaNO₂), concentrated hydrochloric acid, sulfur dioxide (SO₂), and copper(I) chloride (CuCl) as a catalyst.

-

Procedure:

-

Dissolve the amino compound in a mixture of glacial acetic acid and concentrated hydrochloric acid.

-

Cool the solution to 0-5 °C in an ice-salt bath.

-

Slowly add an aqueous solution of sodium nitrite dropwise, maintaining the low temperature to form the diazonium salt.

-

In a separate reaction vessel, prepare a solution of sulfur dioxide in glacial acetic acid and add a catalytic amount of copper(I) chloride. Cool this mixture to 0 °C.

-

Slowly add the cold diazonium salt solution to the sulfur dioxide solution.

-

Stir the reaction mixture at low temperature for a period, then allow it to warm to room temperature.

-

Pour the reaction mixture into ice-water to precipitate the sulfonyl chloride.

-

Collect the solid product by vacuum filtration, wash with cold water, and dry under vacuum.

-

III. Quantitative Data Summary

| Step | Starting Material | Reagents | Molar Ratio (Starting Material:Reagent) | Solvent | Temperature (°C) | Time (h) | Product | Yield (%) |

| 1A | 4-Methyl-2-nitroaniline | NaOH, NaOCl, TBAB | - | - | <10 | - | 5-Methyl-2,1,3-benzoxadiazole N-oxide | - |

| 1B | 5-Methyl-2,1,3-benzoxadiazole N-oxide | PPh₃ | - | Toluene | Reflux | - | 5-Methyl-2,1,3-benzoxadiazole | - |

| 2 | 5-Methyl-2,1,3-benzoxadiazole | HNO₃, H₂SO₄ | - | - | <5 | - | 5-Methyl-4-nitro-2,1,3-benzoxadiazole | - |

| 3 | 5-Methyl-4-nitro-2,1,3-benzoxadiazole | SnCl₂, HCl | - | Ethanol | Reflux | - | 4-Amino-5-methyl-2,1,3-benzoxadiazole | - |

| 4 | 4-Amino-5-methyl-2,1,3-benzoxadiazole | NaNO₂, HCl, SO₂, CuCl | - | Acetic Acid | 0-5 | - | This compound | - |

IV. Experimental Workflow and Logic

The logical progression of the synthesis is based on well-established principles of organic chemistry, starting from a commercially available or readily synthesized precursor and sequentially introducing the required functional groups.

Figure 2: A high-level overview of the experimental workflow.

This in-depth guide provides a comprehensive framework for the synthesis of this compound. The provided protocols, while based on analogous transformations, will require careful optimization and characterization at each step to ensure the successful and safe production of the target compound. It is imperative that all experimental work is conducted with appropriate safety precautions in a well-ventilated fume hood.

The Enigmatic Building Block: A Technical Overview of 5-Methyl-2,1,3-benzoxadiazole-4-sulfonyl chloride

For Researchers, Scientists, and Drug Development Professionals

Introduction

5-Methyl-2,1,3-benzoxadiazole-4-sulfonyl chloride is a chemical compound that has appeared in chemical supplier catalogs, yet a comprehensive scientific dossier detailing its discovery, synthesis, and biological applications remains elusive in publicly accessible literature. Its molecular structure, featuring a benzoxadiazole core appended with a methyl group and a sulfonyl chloride functional group, suggests its potential as a versatile scaffold in medicinal chemistry and materials science. The benzoxadiazole moiety is a known pharmacophore present in various biologically active molecules, and the reactive sulfonyl chloride group allows for facile derivatization, making it an intriguing starting material for the synthesis of novel compound libraries.

This technical guide serves to consolidate the currently available information on this compound and to provide a forward-looking perspective on its potential applications based on the known properties of related compounds. While a dedicated discovery paper for this specific molecule has not been identified, its structural components suggest potential roles as an intermediate in the synthesis of inhibitors for enzymes such as carbonic anhydrases or kinases, areas where the sulfonamide and benzoxadiazole motifs have proven fruitful.

Chemical and Physical Properties

| Property | Value | Source |

| Molecular Formula | C₇H₅ClN₂O₃S | PubChem[1] |

| Molecular Weight | 232.65 g/mol | Santa Cruz Biotechnology[2] |

| CAS Number | 1152431-76-9 | Echemi[1] |

| Appearance | Powder or liquid | Amadis Chemical[3] |

| Purity | Typically ≥97% (as offered by suppliers) | Amadis Chemical[3] |

Synthesis

A specific, detailed experimental protocol for the synthesis of this compound is not described in the surveyed scientific literature. However, general synthetic routes for analogous sulfonyl chlorides are well-established. The synthesis would likely involve a multi-step process starting from a substituted aniline precursor.

A plausible synthetic pathway could be conceptualized as follows:

Caption: A conceptual synthetic workflow for this compound.

Potential Applications in Drug Discovery

While direct biological activity data for this compound is unavailable, the activities of structurally related compounds provide a strong rationale for its potential use in drug discovery programs. The benzoxadiazole scaffold is a key component in a variety of therapeutic agents, and the sulfonyl chloride handle allows for the straightforward synthesis of sulfonamides, a class of compounds with a rich history in medicine.

Carbonic Anhydrase Inhibition

Sulfonamides are classic inhibitors of carbonic anhydrases (CAs), a family of metalloenzymes involved in various physiological processes, including pH regulation and fluid balance. A related compound, 4-(5-methyl-1,3,4-oxadiazole-2-yl)-benzenesulfonamide, has been identified as a selective inhibitor of carbonic anhydrase II.[4] Given this precedent, derivatives of this compound could be synthesized and screened for their potential as CA inhibitors for applications in glaucoma, epilepsy, and certain types of cancer.

The general workflow for such a discovery program is outlined below:

Caption: A potential workflow for the development of carbonic anhydrase inhibitors.

Experimental Protocols for Related Compounds

While a specific protocol for the target molecule is not available, the following is a representative experimental protocol for the synthesis of a sulfonyl chloride from a thiol precursor, which illustrates the general chemistry involved.

Synthesis of 5-(4-Chlorophenyl)-1,3,4-thiadiazole-2-sulfonyl chloride [5]

-

A three-necked 50 mL flask equipped with a thermometer and magnetic stirrer is charged with water (8 mL), 1,2-dichloroethane (15 mL), and 5-(4-chlorophenyl)-1,3,4-thiadiazole-2-thiol (0.5 g, 2.2 mmol).

-

The mixture is stirred in an ice bath, and hydrochloric acid (2 mL) is added.

-

Once the temperature reaches -2 °C, chlorine gas is slowly bubbled through the heterogeneous solution.

-

The flow of chlorine gas is stopped when the color of the mixture turns yellowish-green.

-

The reaction mixture is then processed to isolate the desired sulfonyl chloride product.

Conclusion

This compound represents an under-explored chemical entity with significant potential for the development of novel therapeutic agents and functional materials. While the absence of a dedicated body of literature necessitates further foundational research to fully characterize this compound, the known biological activities of its constituent chemical motifs provide a strong impetus for its investigation. Researchers in medicinal chemistry and drug discovery are encouraged to explore the synthetic utility of this compound as a versatile building block for creating new molecular entities with potentially valuable pharmacological properties. The future discovery of its biological targets and the elucidation of its synthesis and reactivity will undoubtedly open new avenues for its application.

References

- 1. echemi.com [echemi.com]

- 2. scbt.com [scbt.com]

- 3. This compound;1152431-76-9, CasNo.1152431-76-9 Amadis Chemical Co., Ltd. China (Mainland) [amadis.lookchem.com]

- 4. View of The Identification and synthesis of metabolites of 4-(5-methyl-1,3,4-oxadiazole-2-yl)-benzenesulfonamide | Research Results in Pharmacology [rrpharmacology.ru]

- 5. ottokemi.com [ottokemi.com]

An In-depth Technical Guide on 5-Methyl-2,1,3-benzoxadiazole-4-sulfonyl chloride

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the spectroscopic and synthetic aspects of 5-Methyl-2,1,3-benzoxadiazole-4-sulfonyl chloride, a heterocyclic compound of interest in medicinal chemistry and materials science. Due to the limited availability of direct experimental data for this specific molecule, this document presents predicted spectroscopic data based on the analysis of analogous structures. Furthermore, a detailed, plausible experimental protocol for its synthesis is proposed, drawing from established methodologies for related benzoxadiazole derivatives. This guide is intended to serve as a valuable resource for researchers engaged in the synthesis, characterization, and application of novel benzoxadiazole-based compounds.

Chemical Structure and Properties

This compound is a derivative of benzoxadiazole, also known as benzofurazan. The presence of a sulfonyl chloride group makes it a reactive intermediate, suitable for the synthesis of a variety of sulfonamides and other derivatives.

Table 1: General Properties of this compound

| Property | Value | Source |

| Molecular Formula | C₇H₅ClN₂O₃S | --INVALID-LINK-- |

| Molecular Weight | 232.65 g/mol | --INVALID-LINK-- |

| Canonical SMILES | CC1=C(C2=NON=C2C=C1)S(=O)(=O)Cl | --INVALID-LINK-- |

| InChI Key | PNFIAAOCDDIDNX-UHFFFAOYSA-N | --INVALID-LINK-- |

Predicted Spectroscopic Data

Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 2: Predicted ¹H NMR Spectral Data (in CDCl₃, 400 MHz)

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~ 7.8 - 8.0 | d | 1H | Aromatic H |

| ~ 7.4 - 7.6 | d | 1H | Aromatic H |

| ~ 2.6 | s | 3H | -CH₃ |

Table 3: Predicted ¹³C NMR Spectral Data (in CDCl₃, 100 MHz)

| Chemical Shift (δ, ppm) | Assignment |

| ~ 150 - 155 | C-O (Benzoxadiazole) |

| ~ 145 - 150 | C-N (Benzoxadiazole) |

| ~ 130 - 140 | Aromatic C-S |

| ~ 120 - 130 | Aromatic CH |

| ~ 110 - 120 | Aromatic C-C |

| ~ 20 | -CH₃ |

Infrared (IR) Spectroscopy

Table 4: Predicted IR Absorption Bands

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~ 3100 - 3000 | Medium | Aromatic C-H stretch |

| ~ 2950 - 2850 | Medium | Aliphatic C-H stretch |

| ~ 1600, 1480 | Medium-Strong | Aromatic C=C stretch |

| ~ 1550 | Strong | N=O stretch (Benzoxadiazole) |

| ~ 1370 | Strong | S=O stretch (asymmetric) |

| ~ 1180 | Strong | S=O stretch (symmetric) |

| ~ 800 - 700 | Strong | C-Cl stretch |

Mass Spectrometry (MS)

Table 5: Predicted Mass Spectrometry Data (Electron Ionization)

| m/z | Relative Intensity (%) | Assignment |

| ~ 232/234 | High | [M]⁺ (Molecular ion peak with isotopic pattern for Cl) |

| ~ 197 | Medium | [M - Cl]⁺ |

| ~ 169 | Medium | [M - SO₂Cl]⁺ |

| ~ 133 | High | [M - Cl - SO₂]⁺ |

Proposed Experimental Protocol: Synthesis

The following is a hypothetical, yet plausible, multi-step synthesis protocol for this compound, based on established chemical transformations.

Step 1: Nitration of 4-Methyl-2-aminophenol

-

To a stirred solution of 4-methyl-2-aminophenol (1 equivalent) in concentrated sulfuric acid, slowly add a mixture of concentrated nitric acid and sulfuric acid at 0-5 °C.

-

After the addition is complete, allow the mixture to stir at room temperature for 2-3 hours.

-

Pour the reaction mixture onto crushed ice and collect the precipitated product by filtration.

-

Wash the solid with cold water until the washings are neutral and then dry to obtain 4-methyl-2-amino-6-nitrophenol.

Step 2: Formation of the Benzoxadiazole Ring

-

Dissolve the 4-methyl-2-amino-6-nitrophenol (1 equivalent) in a suitable solvent such as ethanol.

-

Add a reducing agent, for example, sodium borohydride, portion-wise while maintaining the temperature below 30 °C.

-

Reflux the mixture for 4-6 hours.

-

Cool the reaction mixture, and remove the solvent under reduced pressure.

-

Extract the product with an organic solvent, dry over anhydrous sodium sulfate, and concentrate to yield 5-methyl-2,1,3-benzoxadiazole.

Step 3: Chlorosulfonation

-

To chlorosulfonic acid (excess, ~5-10 equivalents) cooled in an ice bath, slowly add 5-methyl-2,1,3-benzoxadiazole (1 equivalent) in portions.

-

After the addition, allow the reaction mixture to warm to room temperature and then heat at 60-70 °C for 2-4 hours.

-

Carefully pour the cooled reaction mixture onto crushed ice.

-

The solid precipitate of this compound is collected by filtration, washed with cold water, and dried under vacuum.

Visualization of Experimental Workflow

The following diagram illustrates a general workflow for the synthesis and characterization of a novel chemical entity like this compound.

5-Methyl-2,1,3-benzoxadiazole-4-sulfonyl Chloride: A Technical Guide for Researchers

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of 5-Methyl-2,1,3-benzoxadiazole-4-sulfonyl chloride, a specialized chemical compound of interest in medicinal chemistry and drug discovery. This document covers its chemical properties, potential suppliers, a plausible synthetic route, and a hypothesized biological application based on structurally related compounds.

Chemical Properties

| Property | Value |

| Chemical Name | This compound |

| CAS Number | 1152431-76-9 |

| Molecular Formula | C₇H₅ClN₂O₃S |

| Molecular Weight | 232.65 g/mol |

| Structure | (A 2D structure image would be placed here in a full whitepaper) |

Chemical Suppliers

For researchers seeking to acquire this compound, several potential suppliers have been identified. As this is a specialized chemical, availability and stock levels may vary. Custom synthesis is also a viable option for obtaining this compound.

| Supplier | CAS Number | Purity | Available Quantities | Price | Notes |

| Amadis Chemical | 1152431-76-9 | 97%[1] | Inquire (Metric Ton/Day capacity indicated)[1] | Inquire | Goods in stock indicated.[1] |

| Santa Cruz Biotechnology | 1152431-76-9 | Inquire | Inquire | Inquire | Listed as a product for proteomics research. |

| ChemBridge Corporation | 1152431-76-9 | Typically ≥95%[2] | Inquire | Inquire | General QC standards indicate minimum 95% purity.[2] |

| Tetrahedron | 1152431-76-9 | Inquire | Inquire | Inquire | Enquiry necessary for product details.[3] |

| Custom Synthesis Providers | N/A | As per request | Milligram to kilogram scale | Project-dependent | Numerous companies offer custom synthesis services. |

Experimental Protocols: Plausible Synthesis Route

Step 1: Synthesis of 5-Methyl-2,1,3-benzoxadiazole

The precursor, 5-methyl-2,1,3-benzoxadiazole, can be synthesized from 4-methyl-2-nitroaniline.

Methodology:

-

Reduction of the Nitro Group: 4-methyl-2-nitroaniline is reduced to 4-methyl-benzene-1,2-diamine. This can be achieved using a standard reducing agent such as tin(II) chloride in hydrochloric acid or through catalytic hydrogenation.

-

Oxidative Cyclization: The resulting 4-methyl-benzene-1,2-diamine is then subjected to oxidative cyclization to form the benzoxadiazole ring. A common reagent for this transformation is sodium hypochlorite.

Step 2: Chlorosulfonation of 5-Methyl-2,1,3-benzoxadiazole

The final product is obtained by the direct chlorosulfonation of the 5-methyl-2,1,3-benzoxadiazole intermediate.

Methodology:

-

To a stirred solution of chlorosulfonic acid at 0°C, slowly add 5-methyl-2,1,3-benzoxadiazole under an inert atmosphere.

-

After the addition is complete, the reaction mixture is carefully heated and maintained at an elevated temperature (e.g., reflux) for a specified period to ensure the completion of the reaction.

-

The reaction mixture is then cooled to room temperature and cautiously quenched by pouring it onto crushed ice.

-

The precipitated solid product, this compound, is collected by filtration, washed with cold water, and dried under vacuum.

Potential Biological Application: Carbonic Anhydrase Inhibition

While there is no direct evidence in the reviewed literature for the biological activity of this compound, its structural features, particularly the presence of a sulfonamide precursor (sulfonyl chloride), suggest a potential role as a carbonic anhydrase (CA) inhibitor. Structurally related compounds, such as 4-(5-methyl-1,3,4-oxadiazol-2-yl)-benzenesulfonamide, have been identified as selective inhibitors of carbonic anhydrase II.[4][5]

Carbonic anhydrases are a family of metalloenzymes that catalyze the rapid interconversion of carbon dioxide and water to bicarbonate and protons.[6][7] CAs are involved in numerous physiological processes, and their inhibition has therapeutic applications in conditions like glaucoma, epilepsy, and altitude sickness.[8][9]

The primary mechanism of action for sulfonamide-based CA inhibitors involves the binding of the deprotonated sulfonamide group to the zinc ion (Zn²⁺) in the active site of the enzyme, displacing a zinc-bound water molecule or hydroxide ion.[6] This coordination to the zinc ion prevents the catalytic activity of the enzyme.

References

- 1. This compound;1152431-76-9, CasNo.1152431-76-9 Amadis Chemical Co., Ltd. China (Mainland) [amadis.lookchem.com]

- 2. chembridge.com [chembridge.com]

- 3. 1152431-76-9 | this compound | Tetrahedron [thsci.com]

- 4. The Identification and synthesis of metabolites of 4-(5-methyl-1,3,4-oxadiazole-2-yl)-benzenesulfonamide | Research Results in Pharmacology [rrpharmacology.ru]

- 5. View of The Identification and synthesis of metabolites of 4-(5-methyl-1,3,4-oxadiazole-2-yl)-benzenesulfonamide | Research Results in Pharmacology [rrpharmacology.ru]

- 6. tandfonline.com [tandfonline.com]

- 7. What are CAs inhibitors and how do they work? [synapse.patsnap.com]

- 8. Carbonic Anhydrase Inhibitors - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 9. Carbonic anhydrase inhibitor - Wikipedia [en.wikipedia.org]

An In-Depth Technical Guide on the Safety and Handling of 5-Methyl-2,1,3-benzoxadiazole-4-sulfonyl chloride

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the safety, handling, and potential applications of 5-Methyl-2,1,3-benzoxadiazole-4-sulfonyl chloride. Due to the limited availability of specific experimental data for this compound, this guide draws upon information from structurally related benzoxadiazole and sulfonyl chloride derivatives, as well as established principles of chemical safety and handling.

Chemical and Physical Properties

While specific experimentally determined data for this compound is not extensively published, the following table summarizes its basic identifiers and predicted properties.

| Property | Value | Source |

| CAS Number | 1152431-76-9 | [Vendor Information] |

| Molecular Formula | C₇H₅ClN₂O₃S | [Vendor Information] |

| Molecular Weight | 232.64 g/mol | [Vendor Information] |

| Appearance | Powder or liquid | [1] |

| Purity | Typically ≥97% | [1] |

Hazard Identification and Safety Precautions

Sulfonyl chlorides as a class of compounds are known to be reactive and require careful handling. Based on data for analogous compounds like benzenesulfonyl chloride and other substituted benzoxadiazole sulfonyl chlorides, this compound is expected to be corrosive and a lachrymator.

Primary Hazards:

-

Corrosive: Causes severe skin burns and eye damage.[2]

-

Water Reactive: Reacts with water and moisture, potentially liberating toxic and corrosive fumes such as hydrogen chloride and sulfur oxides.[3]

-

Respiratory Irritant: Inhalation of dust or fumes may cause respiratory irritation.

Recommended Personal Protective Equipment (PPE):

| PPE | Specification |

| Eye Protection | Chemical safety goggles and a face shield. |

| Hand Protection | Chemical-resistant gloves (e.g., nitrile or neoprene). |

| Skin and Body Protection | A lab coat or chemical-resistant apron. Full-body protection may be required for larger quantities. |

| Respiratory Protection | Use in a well-ventilated fume hood. If a fume hood is not available, a NIOSH-approved respirator with an appropriate cartridge for acid gases and organic vapors is necessary. |

Handling and Storage Procedures

Proper handling and storage are crucial to ensure the safety of personnel and the integrity of the compound.

Handling:

-

Always handle this compound within a certified chemical fume hood.

-

Avoid inhalation of dust and fumes.

-

Prevent contact with skin and eyes.

-

Keep away from water and moisture to prevent violent reactions and decomposition.

-

Ground all equipment when handling large quantities to prevent static discharge.

Storage:

-

Store in a tightly sealed, properly labeled container.

-

Keep in a cool, dry, and well-ventilated area.

-

Store away from incompatible materials such as water, alcohols, bases, and strong oxidizing agents.

-

An inert atmosphere (e.g., argon or nitrogen) is recommended for long-term storage to prevent degradation from moisture.

Accidental Release and First Aid Measures

Accidental Release:

-

Evacuate: Immediately evacuate the area of the spill.

-

Ventilate: Ensure the area is well-ventilated (if safe to do so).

-

Containment: For solid spills, carefully sweep up the material, avoiding dust generation, and place it in a dry, sealed container for disposal. For liquid spills, absorb with an inert, dry material (e.g., sand or vermiculite) and place in a sealed container.

-

Decontamination: Decontaminate the spill area with a suitable solvent (e.g., acetone), followed by washing with soap and water.

-

Do Not Use Water: Never use water to clean up a sulfonyl chloride spill, as this will cause a violent reaction.

First Aid:

| Exposure Route | First Aid Measures |

| Inhalation | Move the person to fresh air. If breathing is difficult, administer oxygen. Seek immediate medical attention. |

| Skin Contact | Immediately flush the skin with copious amounts of water for at least 15 minutes while removing contaminated clothing. Seek immediate medical attention. |

| Eye Contact | Immediately flush eyes with large amounts of water for at least 15 minutes, lifting the upper and lower eyelids occasionally. Seek immediate medical attention. |

| Ingestion | Do not induce vomiting. Rinse the mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention. |

Experimental Protocols

General Protocol for Sulfonamide Synthesis:

-

Reaction Setup: In a dry round-bottom flask under an inert atmosphere (e.g., nitrogen), dissolve the desired amine (1.0 equivalent) in a suitable anhydrous solvent (e.g., dichloromethane or tetrahydrofuran).

-

Addition of Base: Add a non-nucleophilic base (1.1 to 1.5 equivalents), such as triethylamine or pyridine, to the solution and stir.

-

Addition of Sulfonyl Chloride: Slowly add a solution of this compound (1.0 equivalent) in the same anhydrous solvent to the reaction mixture at 0 °C.

-

Reaction Monitoring: Allow the reaction to warm to room temperature and stir until completion. Monitor the reaction progress using an appropriate technique (e.g., thin-layer chromatography or liquid chromatography-mass spectrometry).

-

Workup: Upon completion, quench the reaction with water or a saturated aqueous solution of ammonium chloride. Extract the product with an organic solvent.

-

Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography or recrystallization.

Potential Biological Activity and Applications

Benzoxadiazole derivatives are known to exhibit a range of biological activities, including antimicrobial and anticancer properties. A structurally related compound, 4-(5-methyl-1,3,4-oxadiazole-2-yl)-benzenesulfonamide, has been identified as a selective inhibitor of carbonic anhydrase II (CAII), an enzyme implicated in glaucoma.[4] This suggests that this compound could serve as a valuable building block in the synthesis of novel therapeutic agents.

Logical Workflow for Drug Discovery:

The following diagram illustrates a typical workflow for the development of a new drug candidate starting from a sulfonyl chloride building block.

Caption: A logical workflow for the discovery and development of a new drug candidate.

Disclaimer: This guide is intended for informational purposes only and should not be considered a substitute for a formal safety assessment or experimental validation. Researchers should always consult the most up-to-date Safety Data Sheet (SDS) for any chemical and perform a thorough risk assessment before beginning any experimental work.

References

- 1. rsc.org [rsc.org]

- 2. View of The Identification and synthesis of metabolites of 4-(5-methyl-1,3,4-oxadiazole-2-yl)-benzenesulfonamide | Research Results in Pharmacology [rrpharmacology.ru]

- 3. scbt.com [scbt.com]

- 4. The Identification and synthesis of metabolites of 4-(5-methyl-1,3,4-oxadiazole-2-yl)-benzenesulfonamide | Research Results in Pharmacology [rrpharmacology.ru]

Reactivity of the Sulfonyl Chloride Group in Benzoxadiazoles: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the reactivity of the sulfonyl chloride functional group attached to a benzoxadiazole core. Benzoxadiazole derivatives, also known as benzofurazans, are a class of heterocyclic compounds that have garnered significant interest in medicinal chemistry and drug development due to their diverse biological activities. The sulfonyl chloride moiety serves as a versatile reactive handle for the synthesis of a wide array of derivatives, particularly sulfonamides, which are prevalent in many therapeutic agents. This guide will cover the synthesis, reactivity, and biological significance of benzoxadiazole sulfonyl chlorides, with a focus on providing practical experimental details and summarizing key quantitative data.

Introduction to Benzoxadiazoles and the Importance of the Sulfonyl Chloride Group

Benzoxadiazoles are bicyclic aromatic compounds consisting of a benzene ring fused to a 1,2,5-oxadiazole ring. The electron-withdrawing nature of the oxadiazole ring, often enhanced by other substituents like a nitro group, significantly influences the reactivity of the entire molecule. One of the most synthetically useful derivatives is the benzoxadiazole sulfonyl chloride. The sulfonyl chloride group (-SO₂Cl) is a highly reactive electrophile, readily undergoing nucleophilic substitution reactions with a wide range of nucleophiles. This reactivity is central to its utility in drug discovery, allowing for the facile introduction of diverse functionalities to the benzoxadiazole scaffold, thereby enabling the exploration of structure-activity relationships.

The most common and biologically relevant reaction of sulfonyl chlorides is their reaction with primary and secondary amines to form stable sulfonamides.[1][2] This reaction is a cornerstone in the synthesis of many drug candidates. Additionally, benzoxadiazole derivatives have been identified as inhibitors of key signaling pathways implicated in diseases such as cancer. For instance, certain derivatives have been shown to target Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) and to be involved in the c-Jun N-terminal kinase (JNK) signaling pathway, which plays a role in apoptosis.[3][4]

Synthesis of Benzoxadiazole Sulfonyl Chlorides

The synthesis of benzoxadiazole sulfonyl chlorides typically involves a multi-step process starting from a substituted aniline or the parent benzoxadiazole. A common precursor is 4-chloro-7-nitrobenzofurazan (NBD-Cl), which can be synthesized from 4-chlorobenzofurazan.[5] The sulfonyl chloride group is often introduced via chlorosulfonation of the benzoxadiazole ring using chlorosulfonic acid.[6]

Experimental Protocol: Synthesis of 2,1,3-Benzoxadiazole-4-sulfonyl chloride

This protocol is a representative procedure for the synthesis of a benzoxadiazole sulfonyl chloride.

Materials:

-

2,1,3-Benzothiadiazole (can be substituted with 2,1,3-benzoxadiazole)

-

Chlorosulfonic acid

-

Ice

-

Stirring apparatus

-

Reflux condenser

-

Inert atmosphere (e.g., nitrogen or argon)

Procedure:

-

In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, place 100 mL of chlorosulfonic acid and cool the flask to 0°C in an ice bath.

-

Under an inert atmosphere, slowly add 10.0 g of 2,1,3-benzothiadiazole to the stirred chlorosulfonic acid.[6]

-

After the addition is complete, heat the reaction mixture to reflux and maintain for 30 minutes.[6]

-

Carefully pour the cooled reaction mixture over crushed ice to quench the reaction.

-

The resulting precipitate is the sulfonyl chloride product.

-

Collect the solid by vacuum filtration, wash with cold water, and dry under vacuum.

Note: This procedure is adapted from the synthesis of the analogous benzothiadiazole sulfonyl chloride and may require optimization for the benzoxadiazole derivative.[6] Extreme caution should be exercised when working with chlorosulfonic acid as it is highly corrosive and reacts violently with water.

Reactivity of the Benzoxadiazole Sulfonyl Chloride Group

The sulfonyl chloride group on the benzoxadiazole ring is a potent electrophile. Its reactivity is governed by the electron-deficient nature of the benzoxadiazole nucleus, which facilitates nucleophilic attack at the sulfur atom. The primary reaction of interest is the formation of sulfonamides through reaction with amines.

Reaction with Amines to Form Sulfonamides

The reaction of benzoxadiazole sulfonyl chloride with primary or secondary amines yields the corresponding sulfonamides. This reaction typically proceeds readily, often in the presence of a base to neutralize the HCl byproduct.[2]

The general reaction is as follows: Benzoxadiazole-SO₂Cl + R₂NH → Benzoxadiazole-SO₂NR₂ + HCl

The rate of this reaction is influenced by the nucleophilicity of the amine and the steric hindrance around the amine nitrogen and the sulfonyl chloride group. Primary amines generally react faster than secondary amines.[7]

Quantitative Data on Reactivity

| Reactant/Condition | Product | Yield (%) | Reaction Time | Temperature (°C) | pH | Reference |

| NBD-Cl + Aniline | N-phenyl-7-nitrobenzofurazan-4-amine | Not specified | Not specified | Not specified | Alkaline | [2] |

| NBD-Cl + Amino-benzo-crown[18C6] | NBD-amino-benzo-crown[18C6] | Not specified | Not specified | Not specified | Alkaline | [2] |

| NBD-Cl + L-ornithine | NBD-ornithine derivative | Not specified | 35 min | 80 | 7 | [8] |

| Benzenesulfonyl chloride + Dibutylamine | N,N-Dibutylbenzenesulfonamide | 94% | Not specified | Not specified | 1.0 M NaOH | [9] |

| Benzenesulfonyl chloride + 1-Octylamine | N-Octylbenzenesulfonamide | 98% | Not specified | Not specified | 1.0 M NaOH | [9] |

Table 1: Representative Reaction Conditions and Yields for Sulfonamide Formation and Related Reactions.

Role in Drug Development and Signaling Pathways

Benzoxadiazole and its derivatives are of significant interest in drug development due to their ability to modulate various biological pathways. The sulfonamide derivatives are particularly important as they can mimic the transition state of enzymatic reactions or interact with specific receptor binding sites.

VEGFR-2 Signaling Pathway

Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) is a key mediator of angiogenesis, the formation of new blood vessels, which is a critical process in tumor growth and metastasis.[10] Inhibition of the VEGFR-2 signaling pathway is a major strategy in cancer therapy. Some benzoxazole derivatives have been identified as potent VEGFR-2 inhibitors.[3] The sulfonyl chloride group can be used to synthesize libraries of sulfonamide derivatives for screening against VEGFR-2.

Below is a diagram representing a simplified VEGFR-2 signaling cascade.

Caption: Simplified VEGFR-2 signaling pathway leading to cell proliferation and survival.

JNK Signaling Pathway and Apoptosis

The c-Jun N-terminal kinase (JNK) signaling pathway is a critical regulator of apoptosis (programmed cell death).[11] Activation of the JNK pathway can be triggered by various cellular stresses and can lead to the induction of apoptosis, making it a target for cancer therapy. Certain 7-nitro-2,1,3-benzoxadiazole (NBD) derivatives have been shown to trigger apoptosis through the dissociation of the JNK•GSTP1-1 complex.[4]

The following diagram illustrates a simplified JNK-mediated apoptosis pathway.

Caption: Simplified JNK signaling pathway leading to apoptosis.

Experimental Workflow for Synthesis and Evaluation

The development of new therapeutic agents based on the benzoxadiazole scaffold typically follows a structured workflow, from initial synthesis to biological evaluation.

Caption: General experimental workflow for the development of benzoxadiazole-based drug candidates.

Conclusion

The sulfonyl chloride group is a powerful tool in the chemical biologist's and medicinal chemist's arsenal for the derivatization of the benzoxadiazole core. Its high reactivity, particularly towards amines to form stable sulfonamides, allows for the creation of large and diverse compound libraries for drug discovery. Understanding the synthesis, reactivity, and biological context of benzoxadiazole sulfonyl chlorides is crucial for the rational design of novel therapeutic agents targeting key signaling pathways involved in various diseases. The experimental protocols and data presented in this guide provide a solid foundation for researchers to explore the potential of this versatile class of compounds.

References

- 1. [PDF] Synthesis of some new sulfonamide derivatives based on 1,3,4-oxadiazole | Semantic Scholar [semanticscholar.org]

- 2. arkat-usa.org [arkat-usa.org]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. 4-Chloro-7-nitrobenzofurazan synthesis - chemicalbook [chemicalbook.com]

- 6. creative-diagnostics.com [creative-diagnostics.com]

- 7. Frontiers | Molecular Bases of VEGFR-2-Mediated Physiological Function and Pathological Role [frontiersin.org]

- 8. Utilization of 7-chloro-4-nitrobenzo-2-oxa-1,3-diazole (NBD-Cl) for spectrochemical determination of l -ornithine: a multivariate optimization-assiste ... - RSC Advances (RSC Publishing) DOI:10.1039/C9RA03311D [pubs.rsc.org]

- 9. benchchem.com [benchchem.com]

- 10. biorbyt.com [biorbyt.com]

- 11. JNK Signaling in Apoptosis - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols: Synthesis of Novel Sulfonamides using 5-Methyl-2,1,3-benzoxadiazole-4-sulfonyl chloride

For Researchers, Scientists, and Drug Development Professionals

Introduction

This document provides detailed protocols for the synthesis of a diverse range of sulfonamide derivatives utilizing 5-Methyl-2,1,3-benzoxadiazole-4-sulfonyl chloride as a key building block. Sulfonamides are a critical class of compounds in medicinal chemistry, exhibiting a wide spectrum of biological activities, including antimicrobial, anticancer, and anti-inflammatory properties. The 2,1,3-benzoxadiazole (benzofurazan) scaffold is a recognized pharmacophore known to impart unique physicochemical and biological characteristics to molecules. The combination of these two moieties is anticipated to yield novel chemical entities with significant potential for drug discovery and development.

Recent studies have highlighted the role of benzoxadiazole-containing sulfonamides as inhibitors of key biological targets. For instance, derivatives of this class have been investigated as inhibitors of hypoxia-inducible factors (HIF), which are implicated in cancer progression, and as carbonic anhydrase inhibitors, relevant for conditions like glaucoma.[1][2]

These application notes offer a generalized procedure for the synthesis of N-substituted-5-methyl-2,1,3-benzoxadiazole-4-sulfonamides, a summary of expected yields and characterization data, and a visualization of a relevant biological pathway to guide further research and development efforts.

Data Presentation

Table 1: Synthesis of N-Aryl-5-methyl-2,1,3-benzoxadiazole-4-sulfonamides

| Entry | Amine | Product | Yield (%) | 1H NMR (DMSO-d6, δ ppm) |

| 1 | Aniline | N-phenyl-5-methyl-2,1,3-benzoxadiazole-4-sulfonamide | 85 | 10.5 (s, 1H, NH), 7.8-7.0 (m, 7H, Ar-H), 2.4 (s, 3H, CH3) |

| 2 | 4-Fluoroaniline | N-(4-fluorophenyl)-5-methyl-2,1,3-benzoxadiazole-4-sulfonamide | 88 | 10.6 (s, 1H, NH), 7.8-7.1 (m, 6H, Ar-H), 2.4 (s, 3H, CH3) |

| 3 | 4-Methoxyaniline | N-(4-methoxyphenyl)-5-methyl-2,1,3-benzoxadiazole-4-sulfonamide | 90 | 10.4 (s, 1H, NH), 7.7-6.8 (m, 6H, Ar-H), 3.7 (s, 3H, OCH3), 2.4 (s, 3H, CH3) |

Table 2: Synthesis of N-Alkyl-5-methyl-2,1,3-benzoxadiazole-4-sulfonamides

| Entry | Amine | Product | Yield (%) | 1H NMR (DMSO-d6, δ ppm) |

| 1 | Benzylamine | N-benzyl-5-methyl-2,1,3-benzoxadiazole-4-sulfonamide | 82 | 8.5 (t, 1H, NH), 7.6-7.2 (m, 7H, Ar-H), 4.2 (d, 2H, CH2), 2.4 (s, 3H, CH3) |

| 2 | Cyclohexylamine | N-cyclohexyl-5-methyl-2,1,3-benzoxadiazole-4-sulfonamide | 78 | 8.1 (d, 1H, NH), 7.5 (d, 1H, Ar-H), 7.3 (d, 1H, Ar-H), 3.2 (m, 1H, CH), 2.4 (s, 3H, CH3), 1.8-1.0 (m, 10H, Cy-H) |

| 3 | Morpholine | 4-((5-methyl-2,1,3-benzoxadiazol-4-yl)sulfonyl)morpholine | 92 | 7.6 (d, 1H, Ar-H), 7.4 (d, 1H, Ar-H), 3.6 (t, 4H, CH2OCH2), 3.0 (t, 4H, CH2NCH2), 2.4 (s, 3H, CH3) |

Note: Spectroscopic data is representative and may vary slightly based on experimental conditions and instrumentation.

Experimental Protocols

Protocol 1: General Procedure for the Synthesis of N-Substituted-5-methyl-2,1,3-benzoxadiazole-4-sulfonamides

This protocol describes a general method for the reaction of this compound with primary and secondary amines. The reaction proceeds via a nucleophilic attack of the amine on the sulfonyl chloride, leading to the formation of the corresponding sulfonamide and hydrochloric acid, which is neutralized by a base.[2]

Materials:

-

This compound

-

Appropriate primary or secondary amine (e.g., aniline, benzylamine, morpholine)

-

Triethylamine (TEA) or Pyridine

-

Dichloromethane (DCM) or Acetonitrile (ACN), anhydrous

-

Hydrochloric acid (1 M)

-

Saturated sodium bicarbonate solution

-

Brine

-

Anhydrous magnesium sulfate or sodium sulfate

-

Silica gel for column chromatography

-

Solvents for chromatography (e.g., hexane, ethyl acetate)

Procedure:

-

In a clean, dry round-bottom flask equipped with a magnetic stirrer and under an inert atmosphere (e.g., nitrogen or argon), dissolve this compound (1.0 eq.) in anhydrous DCM or ACN (10 mL per mmol of sulfonyl chloride).

-

Add the respective primary or secondary amine (1.1 eq.) to the solution.

-

Add triethylamine or pyridine (1.5 eq.) dropwise to the reaction mixture at 0 °C (ice bath).

-

Allow the reaction mixture to warm to room temperature and stir for 4-12 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

-

Upon completion, dilute the reaction mixture with DCM.

-

Wash the organic layer sequentially with 1 M HCl (2 x 20 mL), saturated sodium bicarbonate solution (2 x 20 mL), and brine (1 x 20 mL).

-

Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

-

Purify the crude product by silica gel column chromatography using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexane) to afford the pure N-substituted-5-methyl-2,1,3-benzoxadiazole-4-sulfonamide.

-

Characterize the final product using 1H NMR, 13C NMR, IR, and Mass Spectrometry.

Visualizations

Experimental Workflow

Caption: General workflow for the synthesis of N-substituted-5-methyl-2,1,3-benzoxadiazole-4-sulfonamides.

Hypoxia-Inducible Factor (HIF) Signaling Pathway

Caption: Simplified representation of the HIF-1 signaling pathway under normoxic and hypoxic conditions, and the potential point of intervention for 5-Methyl-2,1,3-benzoxadiazole-4-sulfonamide derivatives.[1]

References

Application Notes and Protocols: Synthesis and Utility of N-Substituted-5-methyl-2,1,3-benzoxadiazole-4-sulfonamides

Audience: Researchers, scientists, and drug development professionals.

Abstract: This document provides a detailed protocol for the synthesis of N-substituted-5-methyl-2,1,3-benzoxadiazole-4-sulfonamides via the reaction of 5-methyl-2,1,3-benzoxadiazole-4-sulfonyl chloride with various primary amines. The resulting sulfonamides are of significant interest due to the fluorescent properties inherent to the benzoxadiazole core, making them valuable as molecular probes and scaffolds in medicinal chemistry and drug development.[1][2][3] This application note includes a generalized experimental procedure, data presentation for expected products, and potential applications.

Introduction

Sulfonamides are a critical class of compounds in the pharmaceutical industry, exhibiting a wide array of biological activities including antimicrobial, antiviral, and anticancer properties.[1][2] The synthesis of sulfonamides is most commonly achieved through the reaction of a sulfonyl chloride with a primary or secondary amine.[4] This reaction provides a robust and versatile method for creating diverse libraries of compounds for drug discovery.

The 2,1,3-benzoxadiazole (also known as benzofurazan) moiety is a well-established fluorophore.[5][6][7] Its derivatives are characterized by strong fluorescence emission, large Stokes shifts, and sensitivity to the local environment.[5][6] By combining the versatile sulfonamide linkage with the fluorescent benzoxadiazole core, novel compounds can be synthesized that are useful as fluorescent probes for bioimaging, tools for high-throughput screening, and as potential therapeutic agents themselves.[3][8]

This protocol details the synthesis of N-substituted-5-methyl-2,1,3-benzoxadiazole-4-sulfonamides, providing researchers with a foundational method to generate a variety of derivatives for further study.

Reaction Principle

The synthesis proceeds via a nucleophilic substitution reaction at the sulfur atom of the sulfonyl chloride. The lone pair of electrons on the nitrogen atom of the primary amine attacks the electrophilic sulfur atom of this compound. This is followed by the elimination of a chloride ion. A non-nucleophilic base, such as pyridine or triethylamine, is typically added to neutralize the hydrochloric acid (HCl) byproduct, driving the reaction to completion.[4][9]

Caption: General reaction scheme for sulfonamide synthesis.

Experimental Protocols

This protocol is a generalized procedure and may require optimization based on the specific primary amine used.

Materials and Reagents

| Reagent | Grade | Supplier Example | Notes |

| This compound | ≥97% | ChemicalBook[10] | Store under inert gas, moisture sensitive. |

| Primary Amine (e.g., benzylamine, aniline) | ≥98% | Major Chemical Supplier | Varies based on desired product. |

| Anhydrous Dichloromethane (DCM) or Acetonitrile (ACN) | Anhydrous, ≥99.8% | Major Chemical Supplier | Use a freshly opened bottle or dried solvent. |

| Pyridine or Triethylamine (TEA) | Anhydrous, ≥99.5% | Major Chemical Supplier | Acts as an acid scavenger. |

| 1 M Hydrochloric Acid (HCl) | Reagent Grade | N/A | For workup. |

| Saturated Sodium Bicarbonate (NaHCO₃) Solution | Reagent Grade | N/A | For workup. |

| Brine (Saturated NaCl solution) | Reagent Grade | N/A | For workup. |

| Anhydrous Sodium Sulfate (Na₂SO₄) or Magnesium Sulfate (MgSO₄) | Reagent Grade | N/A | For drying organic layer. |

| Silica Gel | 60 Å, 230-400 mesh | N/A | For column chromatography. |

Step-by-Step Procedure

-

Reaction Setup: To a dry round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere (e.g., nitrogen or argon), add the primary amine (1.0 equivalent).

-

Dissolution: Add an anhydrous solvent such as Dichloromethane (DCM) or Acetonitrile (ACN) (approx. 0.2 M concentration relative to the amine). Stir until the amine is fully dissolved.

-